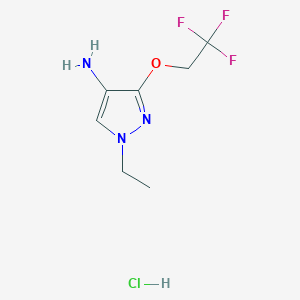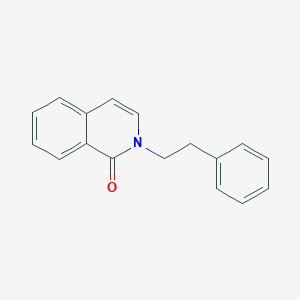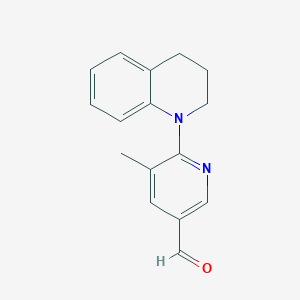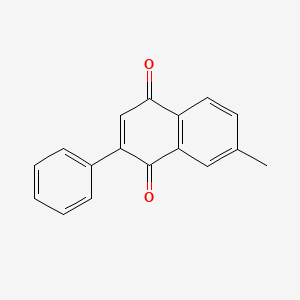
7-Methyl-2-phenylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-phenylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene ring system substituted with a methyl group at the 7th position and a phenyl group at the 2nd position. Naphthoquinones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with an appropriate aryl aldehyde in the presence of a catalyst. For instance, L-proline has been used as a green organocatalyst under reflux conditions in ethanol to synthesize hydroxy-substituted naphthalene-1,4-dione derivatives . The reaction typically proceeds with high yields, short reaction times, and the catalyst can be reused multiple times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using efficient and cost-effective catalysts. The use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions has been reported for the preparation of hydroxyl naphthalene-1,4-dione derivatives . This method offers advantages such as high yields, short reaction times, and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-2-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthoquinone core and the substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-phenylnaphthalene-1,4-dione has a wide range of scientific research applications:
Medicine: Naphthoquinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound may be explored for similar therapeutic applications.
Wirkmechanismus
The mechanism of action of 7-Methyl-2-phenylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways. Naphthoquinones are known to exert their effects by generating reactive oxygen species (ROS) and inducing oxidative stress in cells. This can lead to the inhibition of cellular processes and the induction of apoptosis in cancer cells. The compound may also interact with enzymes and proteins involved in redox reactions, further contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1,4-naphthoquinone:
1,4-Naphthoquinone: A simple naphthoquinone derivative with diverse applications in organic synthesis and medicinal chemistry.
2-Methyl-1,4-naphthoquinone:
Uniqueness
7-Methyl-2-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
211362-46-8 |
|---|---|
Molekularformel |
C17H12O2 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
7-methyl-2-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2/c1-11-7-8-13-15(9-11)17(19)14(10-16(13)18)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
DSBRGXJXDGAQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)

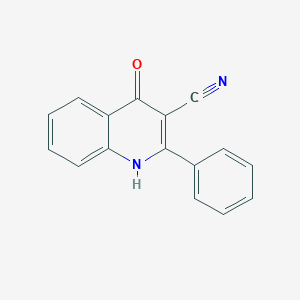
![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)
